(E)-1-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-3-phenylprop-2-en-1-one hydrochloride
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Overview
Description
(E)-1-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-3-phenylprop-2-en-1-one hydrochloride is a synthetic organic compound that features a furan ring, a piperazine moiety, and a phenylprop-2-en-1-one structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-3-phenylprop-2-en-1-one hydrochloride typically involves multiple steps:
Formation of the furan-2-yl-2-hydroxyethyl intermediate: This step involves the reaction of furan-2-carbaldehyde with an appropriate reagent to introduce the hydroxyethyl group.
Piperazine coupling: The intermediate is then reacted with piperazine under controlled conditions to form the piperazin-1-yl derivative.
Condensation with phenylprop-2-en-1-one: The final step involves the condensation of the piperazin-1-yl derivative with phenylprop-2-en-1-one to form the target compound. The reaction is typically carried out in the presence of a base to facilitate the condensation reaction.
Hydrochloride formation: The final product is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-3-phenylprop-2-en-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring and hydroxyethyl group can be oxidized under appropriate conditions.
Reduction: The phenylprop-2-en-1-one moiety can be reduced to form the corresponding alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include furan-2-carboxylic acid derivatives.
Reduction: Products may include the corresponding alcohols.
Substitution: Products depend on the nucleophile used but may include various substituted piperazine derivatives.
Scientific Research Applications
(E)-1-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-3-phenylprop-2-en-1-one hydrochloride has several scientific research applications:
Medicinal Chemistry: It may be investigated for its potential as a therapeutic agent due to its unique structure and functional groups.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets.
Material Science: Its unique structural features may make it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-1-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-3-phenylprop-2-en-1-one hydrochloride involves its interaction with specific molecular targets. The furan ring and piperazine moiety may interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 2-furyl[4-(1H-indol-4-yl)piperazino]methanone
- 2-n-Butyl furan
Uniqueness
(E)-1-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-3-phenylprop-2-en-1-one hydrochloride is unique due to its combination of a furan ring, a hydroxyethyl group, and a piperazine moiety. This combination of functional groups provides it with distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
(E)-1-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]-3-phenylprop-2-en-1-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3.ClH/c22-17(18-7-4-14-24-18)15-20-10-12-21(13-11-20)19(23)9-8-16-5-2-1-3-6-16;/h1-9,14,17,22H,10-13,15H2;1H/b9-8+; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWSQUAKUFTECV-HRNDJLQDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CO2)O)C(=O)C=CC3=CC=CC=C3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC(C2=CC=CO2)O)C(=O)/C=C/C3=CC=CC=C3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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